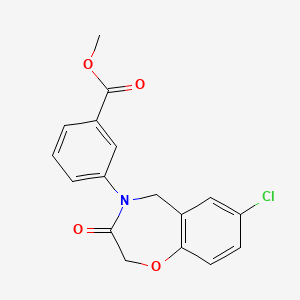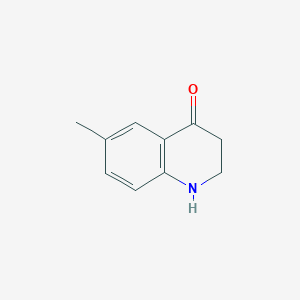
6-Methyl-2,3-dihydroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2,3-dihydroquinolin-4(1H)-one is a chemical compound . It is a type of chemical entity and a subclass of a chemical compound .
Synthesis Analysis
The synthesis of this compound and its derivatives has been described in various studies . For instance, the synthesis of five 6- or 8-halogen-substituted 2,3-dihydroquinolin-4(1H)-ones and their 1-acetyl derivatives are described .Molecular Structure Analysis
The molecular formula of this compound is C13H11N3 . It has a molecular weight of 209.25 .Applications De Recherche Scientifique
Synthesis and Derivatives
- Halogen-Substituted Derivatives : Synthesis of halogen-substituted 2,3-dihydroquinolin-4(1H)-ones and their 1-acetyl derivatives has been described, highlighting their potential in creating novel compounds with varying properties (Bradley, Clark, & Kernick, 1972).
Catalysis and Synthesis Optimization
- Enantioselective Synthesis : A one-pot synthesis method for enantiomerically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones was developed using per-6-ABCD as a chiral base catalyst, achieving high yield and enantiomeric excess (Kanagaraj & Pitchumani, 2013).
Drug Development and Molecular Studies
- Tubulin-Polymerization Inhibitors : Modified 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been evaluated as tubulin-polymerization inhibitors, with significant findings in cytotoxic activity and microtubule formation disruption (Wang et al., 2014).
- Cytotoxic Agents : 3-Methylidene-2,3-dihydroquinolin-4(1H)-ones have been synthesized and shown to exhibit high cytotoxic activity in various cancer cell lines, highlighting their potential in cancer chemotherapy (Koszuk et al., 2018).
Computational Studies
- Electronic Structure Assessment : Studies on the electronic structure of related dihydroquinoline derivatives have been conducted, providing insights into their reactivity and potential applications in various fields (Schöneboom, Groetsch, Christl, & Engels, 2003).
Chemical Synthesis and Characterization
- Synthesis of Novel Compounds : Research includes the synthesis of new derivatives and their characterization, contributing to the expansion of chemical knowledge and potential applications in various domains (Halim & Ibrahim, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
6-methyl-2,3-dihydro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-3,6,11H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCJKLXFHFWGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chloro-6-fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2985546.png)
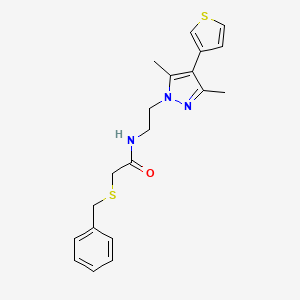
![(2E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985550.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2985551.png)
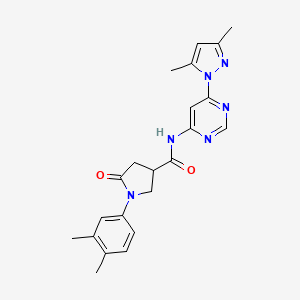
![[2-(Phenoxymethyl)phenyl]boronic acid](/img/structure/B2985554.png)
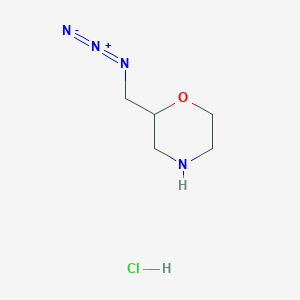
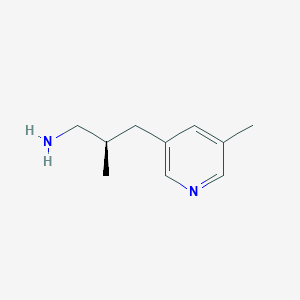
![(E)-6-acetyl-2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2985558.png)
![N-(3,5-dimethylphenyl)-1-[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2985560.png)
![N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985561.png)
![{[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetic acid](/img/structure/B2985562.png)
![N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2985564.png)
